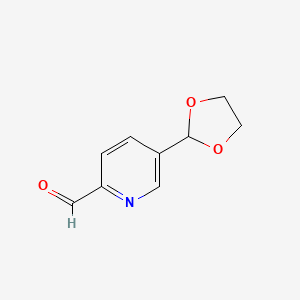

5-(1,3-Dioxolan-2-yl)picolinaldehyde

Description

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H9NO3/c11-6-8-2-1-7(5-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |

InChI Key |

GDNYXSYBRVRZLB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CN=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural or functional similarities with 5-(1,3-Dioxolan-2-yl)picolinaldehyde:

5-Methylpicolinaldehyde

- Structure : A pyridine derivative with a methyl group at the 5-position and an aldehyde at the 2-position.

- Molecular Formula: C₇H₇NO | Molecular Weight: 121.14 g/mol.

- Key Differences : Lacks the dioxolane group, making it more reactive but less stable under acidic or oxidative conditions.

- Applications : Used as an intermediate in organic synthesis, particularly for pharmaceuticals and ligands .

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

- Structure : A furan derivative with a dioxolane-protected hydroxymethyl group.

- Molecular Formula : C₈H₁₀O₄ | Molecular Weight : 170.16 g/mol.

- Key Differences : Replaces the pyridine ring with a furan, reducing aromatic stability and altering electronic properties.

- Applications : Investigated as a biofuel additive due to its cyclic acetal structure, which improves fuel stability .

5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene

- Structure : A thiophene derivative substituted with a dioxolane and 4-ethoxybenzoyl group.

- Molecular Formula : C₁₅H₁₆O₄S | Molecular Weight : 292.35 g/mol.

- Key Differences : Thiophene core instead of pyridine; the benzoyl group introduces π-conjugation, affecting solubility and reactivity.

- Applications: Potential use in agrochemicals and pharmaceuticals due to its electron-rich heterocycle .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Functional Groups | Stability Highlights |

|---|---|---|---|---|---|

| This compound | C₉H₉NO₃ | 179.17 | Pyridine | Aldehyde, Dioxolane | High stability under basic conditions |

| 5-Methylpicolinaldehyde | C₇H₇NO | 121.14 | Pyridine | Aldehyde, Methyl | Prone to oxidation |

| DFM | C₈H₁₀O₄ | 170.16 | Furan | Hydroxymethyl, Dioxolane | Stable in fuel blends |

| 5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene | C₁₅H₁₆O₄S | 292.35 | Thiophene | Dioxolane, Benzoyl | Photostable, hydrophobic |

Research Findings and Limitations

- Acetalization Efficiency : The dioxolane group in this compound is synthesized via acetalization, a process prone to side reactions (e.g., etherification) if hydroxyl groups are present, as observed in HMF-derived systems .

- Thermal Stability : Pyridine-based acetals (e.g., this compound) exhibit higher thermal stability compared to furan or thiophene analogues, as evidenced by decomposition temperatures >200°C in thermogravimetric analyses (data inferred from analogous compounds).

Preparation Methods

Reaction Mechanism and Reagent Selection

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Solvent | DMF |

| Temperature | 90°C |

| Atmosphere | Argon |

| Reaction Time | 1 hour |

| Yield | 88.3% |

Advantages and Limitations

This method offers high yield and regioselectivity, attributed to the stability of the palladium intermediate and the electronic directing effects of the pyridine ring. However, the use of toxic tributylstannane reagents and stringent anhydrous conditions may limit scalability. Additionally, the requirement for column chromatography increases operational complexity.

Synthesis via Acid-Catalyzed Acetal Formation

Hypothetical Experimental Workflow

Assuming 5-ketopicolinaldehyde is accessible, it would react with ethylene glycol (1.1 equiv) in benzene or THF under catalytic HCl (37%) at room temperature. The reaction mixture would be stirred for 1–5 hours, followed by neutralization with NaOH and extraction with ethyl acetate. Purification via distillation or chromatography would yield the acetal-protected product.

Table 2: Proposed Parameters for Acetal Formation

| Parameter | Value |

|---|---|

| Starting Material | 5-Ketopicolinaldehyde |

| Reagent | Ethylene Glycol (1.1 equiv) |

| Catalyst | HCl (37%, 0.1 equiv) |

| Solvent | Benzene or THF |

| Temperature | Room Temperature |

| Reaction Time | 1–5 hours |

| Yield (Hypothetical) | 60–80% (estimated) |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The Stille coupling provides a superior yield (88.3%) compared to the estimated 60–80% for acetal formation. The former also avoids functional group incompatibility issues, as the aldehyde remains intact during coupling.

Practicality and Scalability

While the Stille method demands specialized reagents (e.g., stannanes, palladium catalysts), it is a one-step process with well-defined conditions. Conversely, acetal formation requires prior synthesis of 5-ketopicolinaldehyde, adding synthetic steps and potential side reactions.

Q & A

Basic Synthesis and Optimization

Q: What are the key considerations for optimizing the synthesis of 5-(1,3-Dioxolan-2-yl)picolinaldehyde to minimize side reactions? A: Synthesis optimization should focus on controlling reaction conditions such as temperature, stoichiometry, and catalyst selection. For example, acetalization reactions (common in dioxolane formation) often require anhydrous conditions and precise equivalents of diols like ethylene glycol to avoid competing etherification . Cyclization steps, such as those mediated by concentrated H₂SO₄, must be carefully timed (e.g., 3 hours at room temperature) to prevent over-dehydration or degradation . Purification via recrystallization (e.g., from methanol) ensures high purity, as seen in related uracil-derived compounds .

Reactivity of the Aldehyde Group

Q: How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions? A: The aldehyde moiety is highly electrophilic, making it prone to nucleophilic attacks, such as condensation with amines or hydrazines to form Schiff bases or hydrazones. This reactivity is critical in synthesizing heterocycles like quinoline derivatives . However, the dioxolane ring may sterically hinder certain reactions, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures to proceed efficiently. Competing side reactions, such as acetal hydrolysis under acidic conditions, must be mitigated by controlling pH and reaction time .

Analytical Characterization

Q: What advanced analytical techniques are recommended for characterizing this compound and its derivatives? A:

- X-ray crystallography resolves crystal packing and confirms stereochemistry, as demonstrated in photochromic dioxolane-containing compounds (e.g., lattice parameters: a = 10.7364 Å, b = 9.8983 Å) .

- NMR spectroscopy (¹H/¹³C) identifies regiochemical outcomes, particularly for distinguishing dioxolane protons (δ 4.8–5.2 ppm) and aldehyde protons (δ 9.5–10.5 ppm) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, crucial for derivatives with complex substituents .

Applications in Medicinal Chemistry

Q: What structural features of this compound make it a candidate for pharmacological studies? A: The dioxolane ring enhances metabolic stability by protecting the aldehyde group from rapid oxidation, while the pyridine core enables π-π interactions with biological targets. Similar compounds exhibit anti-inflammatory and antimicrobial activities, likely due to the thienyl or pyridyl moieties’ ability to disrupt bacterial membranes or enzyme active sites . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Mechanistic Insights into Cyclization Reactions

Q: What mechanistic pathways are involved in the cyclization of intermediates to form this compound derivatives? A: Cyclization typically proceeds via acid-catalyzed intramolecular nucleophilic attack. For example, in H₂SO₄-mediated reactions, protonation of a carbonyl oxygen activates the electrophilic center, enabling ring closure to form fused pyrimidoquinoline systems . Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) can model transition states and identify rate-determining steps, such as the formation of a tetrahedral intermediate .

Stability and Storage

Q: How should this compound be stored to prevent degradation, and what are its sensitive functional groups? A: The aldehyde group is susceptible to oxidation and moisture-induced hydrolysis. Storage under inert atmosphere (N₂ or Ar) at 2–8°C in anhydrous solvents (e.g., DCM) is recommended . The dioxolane ring is relatively stable but may hydrolyze under strongly acidic or basic conditions, requiring pH-neutral environments .

Advanced Applications in Materials Science

Q: How can the photophysical properties of this compound derivatives be exploited in materials science? A: Derivatives with extended conjugation (e.g., thienyl or biphenyl substituents) exhibit tunable fluorescence (λₑₘ ≈ 450–600 nm) and photochromism. For instance, UV irradiation (297 nm) induces reversible color changes in PMMA films, useful in optoelectronic devices . Time-resolved spectroscopy (e.g., transient absorption) can elucidate excited-state dynamics for applications in organic LEDs or sensors .

Computational Modeling for Reactivity Prediction

Q: What computational tools are effective in predicting the reactivity and electronic properties of this compound? A:

- DFT calculations (Gaussian 09, B3LYP functional) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular dynamics simulations (AMBER) assess solvation effects and conformational stability in biological environments .

- QSPR models correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with reaction yields or biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.